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Compound of Interest

Compound Name: 2-Bromoanisole

Cat. No.: B166433 Get Quote

An In-depth Technical Guide to the Core Reactivity of 2-Bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental reactivity of 2-
bromoanisole, a versatile building block in organic synthesis. The presence of both a bromine

atom and a methoxy group on the aromatic ring imparts a unique and synthetically valuable

reactivity profile. This document details the molecule's physicochemical properties,

spectroscopic signatures, and the characteristic reactions of each functional group, supported

by detailed experimental protocols and mechanistic diagrams.

Physicochemical and Spectroscopic Data
2-Bromoanisole, also known as 1-bromo-2-methoxybenzene, is a colorless to pale yellow

liquid at room temperature.[1][2] Its structure, featuring a methoxy group ortho to a bromine

atom, leads to specific electronic and steric effects that govern its reactivity.[3][4]

Table 1: Physicochemical Properties of 2-Bromoanisole
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Property Value Reference

CAS Number 578-57-4 [1][2]

Molecular Formula C₇H₇BrO [2][5]

Molar Mass 187.036 g/mol [2][5]

Appearance Colorless liquid [2]

Melting Point 2.5 °C [2]

Boiling Point 216 °C [2]

IUPAC Name 1-Bromo-2-methoxybenzene [5]

Table 2: Spectroscopic Data for 2-Bromoanisole

Spectrum Type
Key Chemical Shifts /
Peaks

Reference

¹H NMR (400 MHz, CDCl₃)

δ (ppm): 7.53 (dd, 1H), 7.29-

7.24 (m, 1H), 6.90 (dd, 1H),

6.85-6.81 (m, 1H), 3.89 (s, 3H,

-OCH₃)

[6]

¹³C NMR (100 MHz, CDCl₃)
δ (ppm): 155.9, 133.4, 128.5,

121.8, 112.1, 111.8, 56.2
[6][7]

IR Spectrum
Key absorptions can be found

on spectral databases.
[5][8][9]

Reactivity of the Bromine Group
The carbon-bromine bond is the primary site for many important synthetic transformations,

including metal-halogen exchange and cross-coupling reactions.

Metal-Halogen Exchange Reactions
Grignard Reagent Formation: 2-Bromoanisole readily forms a Grignard reagent (2-

methoxyphenylmagnesium bromide) upon reaction with magnesium metal.[2][10] This
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organometallic intermediate is a powerful nucleophile used to form new carbon-carbon bonds.

[11] The methoxy group is generally compatible with the reaction conditions, although its ortho

position can influence the reaction rate compared to its isomers.[4]

Directed ortho-Lithiation: The methoxy group acts as a powerful directing metalating group

(DMG).[12][13] It coordinates to an organolithium reagent (like n-butyllithium), directing

deprotonation specifically at the C6 position (ortho to the methoxy and meta to the bromine).

[13][14] This provides a regioselective route to 1-bromo-2-methoxy-6-lithiated benzene, a

valuable intermediate for introducing electrophiles at that position.

Directed ortho-Lithiation of 2-Bromoanisole

2-Bromoanisole

Lithium Coordination
(Intermediate)

Coordination of Li
to Methoxy O
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Caption: Logical workflow for directed ortho-lithiation.
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Palladium-Catalyzed Cross-Coupling Reactions
2-Bromoanisole is an excellent substrate for various palladium-catalyzed cross-coupling

reactions, which are fundamental in pharmaceutical and materials science.[2][4]

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling 2-
bromoanisole with an organoboron compound, such as a boronic acid or ester, in the

presence of a palladium catalyst and a base.[15][16][17] It is a highly reliable method for

synthesizing biaryl compounds.[18]

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling 2-
bromoanisole with a primary or secondary amine.[19][20] The reaction requires a palladium

catalyst, a suitable phosphine ligand, and a base.[21][22] It is a cornerstone of modern

medicinal chemistry for the synthesis of aryl amines.[19]

Simplified Buchwald-Hartwig Catalytic Cycle

Pd(0)Ln

Ar-Pd(II)-X
Ln

Oxidative
Addition
(Ar-X)

Ar-Pd(II)-NR'R''
Ln

Amine Coordination
& Deprotonation
(Base, HNR'R'')

Reductive
Elimination
(Ar-NR'R'')
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Click to download full resolution via product page

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)
Generally, nucleophilic aromatic substitution on 2-bromoanisole is unfavorable.[4] The

methoxy group is electron-donating, which deactivates the ring towards SNAr reactions that

typically require strong electron-withdrawing groups to stabilize the negatively charged

Meisenheimer intermediate.[4][23][24] However, under very harsh conditions (e.g., strong base

like NaNH₂), the reaction can proceed through a benzyne intermediate.[4]

Reactivity of the Methoxy Group
Director Effects in Electrophilic Aromatic Substitution
The methoxy group is a strong activating, ortho, para-directing group for electrophilic aromatic

substitution due to its electron-donating resonance effect.[3][25] In 2-bromoanisole, the para

position (C4) and the other ortho position (C6) are activated. Bromine is a deactivating but

ortho, para-directing group. The powerful activating effect of the methoxy group dominates,

directing incoming electrophiles primarily to the C4 and C6 positions. Steric hindrance from the

adjacent bromine atom can influence the ratio of C4 to C6 substitution.

Demethylation
The methyl ether can be cleaved to reveal a phenol, a common transformation in the synthesis

of natural products and pharmaceuticals. This O-demethylation is typically achieved under

harsh conditions.[26]

Common Reagents for Demethylation:

Boron Tribromide (BBr₃): A highly effective but strong Lewis acid that readily cleaves aryl

methyl ethers, often at low temperatures.[26][27]

Strong Protic Acids: Reagents like 47% hydrobromic acid (HBr) at high temperatures can

also effect demethylation.[26]
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General Experimental Workflow for Suzuki Coupling

1. Reaction Setup
- 2-Bromoanisole

- Boronic Acid
- Pd Catalyst & Ligand
- Base (e.g., K₂CO₃)

- Solvent (e.g., Toluene/H₂O)

2. Reaction
- Heat mixture under

 inert atmosphere (e.g., 80-100 °C)

3. Monitoring
- TLC or GC-MS

4. Aqueous Workup
- Quench reaction

- Separate organic layer

Upon completion

5. Purification
- Column Chromatography

 or Recrystallization

6. Final Product
(2-Methoxybiphenyl derivative)
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Caption: General experimental workflow for a Suzuki coupling reaction.

Experimental Protocols
The following protocols are generalized starting points and may require optimization based on

the specific substrate and desired scale.
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Protocol 1: Grignard Reagent Formation from 2-
Bromoanisole[11][28]

Preparation: Under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.2

equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser and a

dropping funnel.

Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) to just cover the

magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the

magnesium.

Addition: Dissolve 2-bromoanisole (1.0 equivalent) in anhydrous THF. Add a small portion of

this solution to the magnesium suspension. Wait for the exothermic reaction to begin (slight

warming and bubbling).

Reaction: Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that

maintains a gentle reflux.

Completion: After the addition is complete, stir the resulting dark grey to brown solution at

room temperature or with gentle heating for 1-2 hours to ensure complete consumption of

the starting material. The Grignard reagent is now ready for use in subsequent reactions.

Protocol 2: Suzuki-Miyaura Coupling[4]
Setup: In a round-bottom flask, combine 2-bromoanisole (1.0 mmol), the desired

arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5-2 mol%), and a

suitable ligand like SPhos or XPhos (1-4 mol%).

Reagent Addition: Add a base, typically K₃PO₄ or K₂CO₃ (2.0-3.0 mmol), and a solvent

system, often a mixture of an organic solvent like toluene or dioxane and water.

Reaction: De-gas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

Heat the reaction mixture to 80-110 °C with vigorous stirring.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).
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Workup: After completion, cool the reaction to room temperature, dilute with water, and

extract with an organic solvent (e.g., ethyl acetate).

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination[21]
Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2

mol%), the ligand (e.g., BINAP or X-Phos, 2-4 mol%), and the base (e.g., NaOtBu or

Cs₂CO₃, 1.4 mmol).

Reagent Addition: Evacuate and backfill the tube with an inert gas. Add 2-bromoanisole (1.0

mmol), the amine (1.2 mmol), and an anhydrous solvent such as toluene or dioxane.

Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C for the required time

(typically 4-24 hours).

Workup: Cool the reaction to room temperature, dilute with an appropriate solvent like ethyl

acetate, and filter through a pad of celite to remove the palladium catalyst.

Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate it, and

purify the residue by flash chromatography.

Protocol 4: O-Demethylation with Boron Tribromide[26]
[27]

Setup: Dissolve 2-bromoanisole (1.0 equivalent) in anhydrous dichloromethane (DCM) in a

flame-dried flask under an inert atmosphere.

Reagent Addition: Cool the solution to 0 °C or -78 °C in an appropriate bath. Slowly add a

solution of boron tribromide (BBr₃) in DCM (1.0-1.2 equivalents) dropwise via syringe.

Reaction: Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to

room temperature and stir for an additional 2-6 hours, monitoring by TLC.
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Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas

evolution ceases, followed by the addition of water.

Workup: Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM). Wash the

combined organic layers with saturated sodium bicarbonate solution and brine.

Purification: Dry the organic phase, concentrate under reduced pressure, and purify the

resulting 2-bromophenol by column chromatography or distillation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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